Clonidine-d4
Description
Fundamental Principles of Stable Isotope Labeling
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules. creative-proteomics.com Isotopes are variants of a particular chemical element that have the same number of protons but differ in the number of neutrons. creative-proteomics.com This difference in neutron count results in a difference in atomic mass but does not alter the chemical properties of the atom. metwarebio.comnih.gov The core principle of this technique is that these heavier, stable isotopes (like deuterium (B1214612) ²H, carbon-¹³C, or nitrogen-¹⁵N) can be substituted for their lighter, more common counterparts (¹H, ¹²C, ¹⁴N) in a compound. metwarebio.com The resulting labeled molecule is chemically and biologically equivalent to its unlabeled form, participating in reactions and processes in an identical manner. nih.govcreative-proteomics.com However, its increased mass allows it to be distinguished and measured by analytical instruments such as mass spectrometers (MS) or nuclear magnetic resonance (NMR) spectrometers. metwarebio.com
Significance of Deuterated Analogs in Modern Bioanalytical Chemistry
Deuterated analogs, where hydrogen atoms are replaced by deuterium, are of paramount significance in modern bioanalytical chemistry, primarily for their use as internal standards in quantitative analysis. In techniques like liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard should behave identically to the analyte of interest during sample preparation, extraction, and chromatographic separation, but be distinguishable by the detector. scispace.com Deuterated standards fulfill this role almost perfectly. They co-elute with the unlabeled analyte and exhibit similar ionization efficiency and susceptibility to matrix effects, which are common issues in the analysis of complex biological samples like plasma or urine. By adding a known quantity of the deuterated analog to a sample, any loss of the analyte during processing is mirrored by a proportional loss of the standard. This allows for highly accurate and precise quantification of the analyte based on the ratio of the two compounds measured by the mass spectrometer. osti.govup.ac.za
Historical Context and Evolution of Deuterated Internal Standards
The concept of isotope dilution was first developed by Hevesy and Paneth in 1913. rsc.org The use of internal standards to improve the accuracy of quantitative analysis has a long history in chemistry. Early methods often relied on structural analogs—compounds with similar but not identical chemical structures to the analyte. While an improvement over external calibration, these standards could exhibit different behaviors during extraction and chromatography, leading to inaccuracies. The evolution toward using stable isotope-labeled compounds, particularly deuterated ones, as internal standards coincided with the advancement and increased accessibility of mass spectrometry. The ability of MS to easily differentiate compounds based on a small mass difference made stable isotope dilution mass spectrometry (IDMS) a superior method for quantification. up.ac.za This technique is now considered a gold standard in many fields, offering high precision and accuracy by effectively correcting for analytical variability. up.ac.zaepa.gov
Overview of Clonidine-d4 within the Landscape of Deuterated Research Compounds
This compound is the deuterated analog of clonidine (B47849), an agonist of α2-adrenergic receptors. caymanchem.com It is specifically designed for use as an internal standard for the precise quantification of clonidine in various biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcerilliant.com In the landscape of deuterated research compounds, this compound serves as a critical tool for pharmacokinetic studies, clinical toxicology, and bioequivalence trials where accurate measurement of clonidine concentrations is essential. cerilliant.com The four deuterium atoms on the imidazoline (B1206853) ring give it a mass shift that allows it to be distinguished from the unlabeled clonidine, while its identical chemical structure ensures it accurately reflects the behavior of clonidine during analysis. caymanchem.comlgcstandards.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2N3 |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)/i4D2,5D2 |
InChI Key |
GJSURZIOUXUGAL-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Clonidine D4
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
The introduction of deuterium into the clonidine (B47849) molecule requires specific synthetic strategies to ensure the correct number of deuterium atoms are incorporated at the desired positions.
Regiospecific Deuteration Strategies for Clonidine Analogs
The most common and efficient method for synthesizing Clonidine-d4 involves the use of a deuterated precursor. A key starting material is a deuterated version of 2-aminoimidazoline. The synthesis typically proceeds by reacting 2,6-dichlorophenyl isothiocyanate with deuterated ethylenediamine (B42938) (ethylenediamine-d4) to form a thiourea (B124793) intermediate. This intermediate is then cyclized, often with the aid of a catalyst like mercuric oxide, to yield the final this compound product. This pathway ensures that the four deuterium atoms are specifically located on the imidazoline (B1206853) ring.
An alternative approach involves the direct H-D exchange on the clonidine molecule itself. However, this method is often less specific and can lead to a mixture of isotopologues with varying degrees of deuteration, making it less suitable for producing a high-purity standard. Therefore, building the molecule from deuterated fragments is the preferred route for achieving regiospecificity.
Synthesis of Deuterated Metabolites, including 4-Hydroxy this compound
The study of drug metabolism often requires deuterated standards of the metabolites. The primary metabolite of clonidine is 4-hydroxyclonidine. The synthesis of 4-Hydroxy this compound begins with the already synthesized this compound. The hydroxylation at the 4-position of the dichlorophenyl ring is a key challenge. This transformation can be achieved through various methods, including microbial hydroxylation using specific bacterial strains or through multi-step chemical synthesis. Chemical synthesis might involve protecting the imidazoline ring, performing an electrophilic aromatic substitution to introduce a hydroxyl group (or a precursor) at the desired position on the aromatic ring, and then deprotecting the molecule. The starting material, this compound, ensures that the resulting metabolite retains the deuterium labels on the imidazoline ring.
Isotopic Purity and Enrichment Assessment Methodologies
To be effective as an internal standard, this compound must have a high degree of isotopic purity and enrichment. This means that the vast majority of the molecules must contain exactly four deuterium atoms, with minimal presence of molecules with fewer (d0 to d3) or more deuterium atoms.
Quantitative Nuclear Magnetic Resonance (qNMR) for Deuterium Content Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the isotopic enrichment of this compound. In ¹H qNMR, the signals from the protons on the imidazoline ring of any residual, non-deuterated clonidine would be compared against a certified internal standard. The absence or significant reduction of these specific proton signals in the spectrum of this compound confirms a high level of deuterium incorporation. By integrating the remaining proton signals and comparing them to a known standard, the percentage of deuterium content can be accurately calculated.
High-Resolution Mass Spectrometry for Isotopic Distribution Profiling
High-Resolution Mass Spectrometry (HRMS) is essential for profiling the isotopic distribution of a synthesized batch of this compound. This technique separates ions based on their mass-to-charge ratio with very high precision. For this compound, the molecular ion peak should appear at a mass four units higher than that of unlabeled clonidine. HRMS can resolve the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4). The relative intensity of these peaks allows for the calculation of the isotopic enrichment, confirming the percentage of the desired d4 species.
Table 1: Isotopic Distribution Data Example for this compound This table presents hypothetical but realistic data for a batch of this compound.
| Isotopologue | Relative Abundance (%) | Description |
|---|---|---|
| Clonidine-d0 | <0.1 | Unlabeled Clonidine |
| Clonidine-d1 | 0.2 | Molecule with one deuterium atom |
| Clonidine-d2 | 0.5 | Molecule with two deuterium atoms |
| Clonidine-d3 | 1.2 | Molecule with three deuterium atoms |
| This compound | 98.0 | Target molecule with four deuterium atoms |
Spectroscopic Verification of Deuteration Sites
Confirming that the deuterium atoms are in the correct positions within the molecule is as important as confirming the isotopic enrichment. Spectroscopic techniques are the primary means for this structural verification.
The most definitive evidence comes from ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The ¹H NMR spectrum of unlabeled clonidine shows characteristic signals for the four protons on the imidazoline ring. In the spectrum of high-purity this compound, these specific signals will be absent or reduced to trace levels, directly confirming that deuteration has occurred at these four positions.
Further confirmation can be obtained from ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy. The carbon atoms in the imidazoline ring that are bonded to deuterium atoms will show a characteristic coupling (C-D coupling), which appears as a multiplet (typically a triplet), and their chemical shifts will be slightly altered compared to the protonated carbons in unlabeled clonidine.
Mass spectrometry also provides corroborating evidence. Fragmentation patterns in tandem mass spectrometry (MS/MS) can be analyzed. The mass of fragment ions containing the imidazoline ring will be four units higher than the corresponding fragments from unlabeled clonidine, confirming the location of the deuterium labels on that specific part of the molecule.
Table 2: Research Findings on Spectroscopic Verification This table summarizes typical findings from the spectroscopic analysis of this compound.
| Analytical Method | Key Finding | Interpretation |
|---|---|---|
| ¹H NMR | Disappearance of signals at ~3.6 ppm corresponding to the -CH₂-CH₂- protons of the imidazoline ring. | Confirms successful deuteration at all four positions of the imidazoline ring. |
| ¹³C NMR | Appearance of triplet signals for the carbons in the imidazoline ring due to C-D coupling. | Provides structural confirmation of the C-D bonds at the expected carbon atoms. |
| High-Resolution Mass Spectrometry (HRMS) | Observation of a molecular ion [M+H]⁺ with m/z corresponding to the mass of this compound. | Confirms the overall incorporation of four deuterium atoms per molecule. |
Advanced Analytical Methodologies Employing Clonidine D4 As an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is a powerful and widely adopted technique for quantifying low concentrations of drugs like clonidine (B47849) in biological fluids, offering high sensitivity and selectivity. The development of a robust LC-MS/MS method using Clonidine-d4 as an internal standard involves the careful optimization of both chromatographic and mass spectrometric parameters to ensure accurate and reliable results.
Optimization of Chromatographic Parameters for Enhanced Separation
The primary goal of chromatographic optimization is to achieve a symmetrical peak shape for clonidine, separate it from endogenous interferences, and ensure a short analysis time for high-throughput applications. This compound, as the internal standard, is expected to co-elute with or elute very close to clonidine. researchgate.net Researchers have employed various column chemistries and mobile phase compositions to achieve optimal separation.
Commonly used columns include reversed-phase C18 and C4, as well as silica (B1680970) columns for normal-phase or hydrophilic interaction liquid chromatography (HILIC). nih.govtandfonline.comresearchgate.net The choice of mobile phase is critical; it typically consists of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acidic additive such as formic acid. tandfonline.comresearchgate.net The acid serves to protonate the basic clonidine molecule, improving its retention and ionization. tandfonline.com Isocratic elution is often preferred for its simplicity and the speed of analysis. researchgate.netnih.gov
Table 1: Examples of Optimized Chromatographic Parameters for Clonidine Analysis using LC-MS/MS
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Column | Betasil Silica, 50mm x 3mm tandfonline.com | Thermo Electron BetaBasic C4, 100mm x 3mm, 5µm researchgate.netnih.gov | ZORBAX-XDB-ODS C18, 2.1mm x 30mm, 3.5µm researchgate.net |
| Mobile Phase | Acetonitrile–water–formic acid (80:20:1, v/v/v) tandfonline.com | 0.1% Formic acid/acetonitrile (85:15, v/v) researchgate.netnih.gov | Acetonitrile-water (60:40 v/v) with 0.2% formic acid researchgate.net |
| Flow Rate | 0.7 mL/min tandfonline.com | 350 µL/min researchgate.netnih.gov | Not Specified |
| Run Time | 2.5 min tandfonline.com | 5 min researchgate.netnih.gov | Not Specified |
| Retention Time | 1.7 min (Clonidine) tandfonline.com | 3.46 min (Clonidine), 3.45 min (this compound) researchgate.net | Not Specified |
Mass Spectrometric Detection Strategies: Triple Quadrupole and High-Resolution Platforms
For quantitative analysis, triple quadrupole mass spectrometers are frequently used, operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govtandfonline.com This approach provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for both clonidine and its internal standard, this compound. Positive electrospray ionization (ESI) is the most common ionization technique, as it efficiently generates the protonated molecular ion [M+H]+ for clonidine. nih.govresearchgate.net
The selection of precursor and product ions is a critical step in method development. For clonidine, the protonated molecule (m/z 230) is selected as the precursor ion, which is then fragmented to produce a stable and abundant product ion (e.g., m/z 213). tandfonline.comresearchgate.net Similarly, for this compound, the deuterated precursor ion (m/z 234 or 236, depending on the specific labeling) is fragmented to a corresponding product ion (e.g., m/z 217 or 219). tandfonline.comresearchgate.net
Table 2: Mass Spectrometric Parameters for Clonidine and this compound Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Platform | Reference |
|---|---|---|---|---|---|
| Clonidine | 230 | 213 | ESI (+) | Triple Quadrupole | tandfonline.com |
| This compound | 236 | 219 | ESI (+) | Triple Quadrupole | tandfonline.com |
| Clonidine | 230 | 213 | ESI (+) | Tandem Mass Spec | researchgate.net |
| Clonidine | [M+H]+ | Not Specified | ESI (+) | Triple Quadrupole | researchgate.netnih.gov |
| This compound | [M+H]+ | Not Specified | ESI (+) | Triple Quadrupole | researchgate.netnih.gov |
Evaluation of Ionization Efficiency and Matrix Effects in Biological Matrices
Biological matrices such as plasma and serum are complex and can significantly impact the efficiency of the ionization process, leading to ion suppression or enhancement—collectively known as matrix effects. nih.govut.ee The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it is affected in the same manner as the analyte. nih.gov
Evaluation of matrix effects is a crucial component of method validation. It is often assessed by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a neat solution. ut.ee Studies have shown that with appropriate sample preparation, such as protein precipitation or liquid-liquid extraction, matrix effects can be minimized. nih.govtandfonline.comjchps.com For instance, one method using liquid-liquid extraction reported an extraction recovery of 95% for clonidine and 90% for this compound, with matrix effects for clonidine ranging from 85% to 94%. tandfonline.comresearchgate.net Another study found that after protein precipitation with acetonitrile, none of the co-administered drugs interfered with the assay, demonstrating good selectivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development
While LC-MS/MS is more common for clonidine analysis, GC-MS/MS offers a viable alternative. However, due to the low volatility and polar nature of clonidine, derivatization is typically required to improve its thermal stability and chromatographic properties for gas-phase analysis. amazonaws.com
Derivatization Procedures for Improved Volatility and Thermal Stability
Derivatization chemically modifies the clonidine molecule, specifically targeting the secondary amino groups in the imidazoline (B1206853) ring, to create a more volatile and thermally stable compound suitable for GC. amazonaws.com Several derivatization agents have been successfully used.
One common approach is the formation of a pentafluorobenzyl (PFB) derivative by reacting clonidine with pentafluorobenzyl bromide. amazonaws.comnih.gov This procedure enhances the molecule's volatility and allows for sensitive detection. Another established method involves silylation, using reagents like N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) derivative. nih.govresearchgate.netbu.edu.eg
Optimization of Chromatographic and Mass Spectrometric Conditions
Once derivatized, the clonidine derivative can be effectively separated and detected using GC-MS. The chromatographic conditions must be optimized to ensure good peak shape and separation from other components. This involves selecting an appropriate capillary column, such as a DB-5MS or HP-5MS, which are common non-polar columns suitable for a wide range of analytes. amazonaws.comuniv-lyon1.fr The oven temperature program is carefully controlled with specific ramps and holds to achieve the desired separation. univ-lyon1.fr
For mass spectrometric detection, both electron impact (EI) and negative chemical ionization (NCI) have been used. amazonaws.com EI is a common, robust ionization technique. nih.gov Following ionization, the instrument, often a single or triple quadrupole, is operated in selected ion monitoring (SIM) or MRM mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized clonidine. amazonaws.comnih.govuniv-lyon1.fr For instance, the pentafluorobenzyl derivative of clonidine yields an intense and characteristic ion fragment at m/z 354, which is often used for quantification. nih.govuniv-lyon1.fr
Table 3: Examples of Optimized GC-MS Parameters for Derivatized Clonidine
| Parameter | Example 1 (PFB Derivative) | Example 2 (PFB Derivative) | Example 3 (TBDMS Derivative) |
|---|---|---|---|
| Derivatizing Agent | Pentafluorobenzyl bromide amazonaws.com | Pentafluorobenzyl bromide nih.gov | N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) nih.govresearchgate.net |
| GC Column | DB-5MS Capillary Column amazonaws.com | HP-5MS (30 m x 0.25 µm x 0.25 mm) univ-lyon1.fr | Capillary GC nih.gov |
| Injection Mode | Splitless amazonaws.com | Splitless pulse univ-lyon1.fr | Cold on-column nih.gov |
| Carrier Gas | Not Specified | Helium univ-lyon1.fr | Not Specified |
| Ionization Mode | Electron Impact (EI) amazonaws.com | Electron Impact (EI) nih.govuniv-lyon1.fr | Not Specified |
| MS Detection Mode | Single Ion Monitoring (SIM) amazonaws.com | Single Ion Monitoring (SIM) univ-lyon1.fr | Selected Ion Monitoring (SIM) nih.gov |
| Monitored Ions (m/z) | Not Specified | 354, 356 univ-lyon1.fr | Not Specified |
Rigorous Method Validation Protocols for Quantitative Bioanalysis
The reliability and acceptance of quantitative data generated from bioanalytical methods, such as those used in pharmacokinetic or metabolic studies, are wholly dependent on a comprehensive and rigorous validation process. According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), method validation demonstrates that an analytical procedure is suitable for its intended purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry. This compound is an ideal internal standard (IS) for the quantification of Clonidine because it co-elutes chromatographically and exhibits nearly identical ionization efficiency and extraction behavior to the unlabeled analyte. However, its four-dalton mass difference allows it to be distinguished by the mass spectrometer. This ensures that variations occurring during sample preparation and analysis are effectively normalized, leading to superior accuracy and precision. The following sections detail the critical validation parameters assessed when developing a bioanalytical method using this compound.
The linearity of a bioanalytical method establishes the direct proportionality between the instrumental response and the concentration of the analyte over a specified range. In methods employing this compound, this is assessed by analyzing the peak area ratio of the analyte (Clonidine) to the internal standard (this compound) against the nominal concentration of the analyte.
A series of calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of Clonidine, while a fixed concentration of this compound is added to every standard, quality control sample, and unknown sample. The resulting data are fitted to a linear regression model, typically using a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve. The acceptance criterion for linearity is a correlation coefficient (r²) of ≥0.99. The established range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ), defines the concentrations for which the method is considered accurate and precise.
Table 3.3.1: Representative Calibration Curve Data for Clonidine in Human Plasma Using this compound This interactive table can be sorted by clicking on the column headers.
| Calibrator Level | Nominal Clonidine Conc. (ng/mL) | Peak Area Ratio (Clonidine/Clonidine-d4) | Calculated Conc. (ng/mL) | Accuracy (%) |
| CAL 1 (LLOQ) | 0.05 | 0.012 | 0.048 | 96.0 |
| CAL 2 | 0.10 | 0.025 | 0.102 | 102.0 |
| CAL 3 | 0.50 | 0.124 | 0.498 | 99.6 |
| CAL 4 | 2.50 | 0.628 | 2.512 | 100.5 |
| CAL 5 | 10.00 | 2.510 | 9.989 | 99.9 |
| CAL 6 | 25.00 | 6.295 | 25.031 | 100.1 |
| CAL 7 | 40.00 | 10.015 | 39.885 | 99.7 |
| CAL 8 (ULOQ) | 50.00 | 12.550 | 50.110 | 100.2 |
| Regression Model: y = 0.2508x - 0.0004; Weighting: 1/x²; Correlation Coefficient (r²): 0.9992 |
Accuracy and precision are fundamental parameters that define the reliability of a quantitative method. Accuracy refers to the closeness of the mean measured concentration to the true nominal concentration, expressed as percent relative error (%RE). Precision describes the closeness of agreement among a series of measurements, expressed as the percent coefficient of variation (%CV). These are evaluated at multiple concentration levels—typically LLOQ, low (LQC), medium (MQC), and high (HQC)—on both an intra-day (within-run) and inter-day (between-run) basis. The use of this compound is paramount here, as it corrects for procedural variability, significantly improving both accuracy and precision.
Extraction recovery is evaluated to determine the efficiency of the sample preparation process (e.g., protein precipitation or liquid-liquid extraction). It is calculated by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. This compound helps ensure that recovery measurements are consistent, as it undergoes the same extraction losses as the analyte.
Table 3.3.2: Summary of Intra-Day and Inter-Day Precision, Accuracy, and Recovery for Clonidine Using this compound This interactive table can be sorted by clicking on the column headers.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18, 3 runs) | Inter-day Accuracy (%RE) (n=18, 3 runs) | Extraction Recovery (%) |
| LLOQ | 0.05 | 6.8 | -2.5 | 8.9 | -4.1 | 91.5 |
| LQC | 0.15 | 5.2 | 3.1 | 6.5 | 1.8 | 93.2 |
| MQC | 20.00 | 3.1 | -1.4 | 4.2 | -0.9 | 94.1 |
| HQC | 40.00 | 2.9 | 0.8 | 3.8 | 1.2 | 92.8 |
| Acceptance Criteria: For LQC, MQC, HQC: %CV ≤ 15%, %RE within ±15%. For LLOQ: %CV ≤ 20%, %RE within ±20%. |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower boundaries of a method's performance.
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is commonly determined as the concentration that produces a signal-to-noise ratio (S/N) of at least 3.
LOQ: The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. The S/N ratio at the LOQ should be at least 10, and it must meet the acceptance criteria for precision (≤20% CV) and accuracy (within ±20% RE).
The stable and consistent signal from this compound provides a reliable baseline, facilitating accurate S/N calculations for the Clonidine analyte, especially at these trace levels.
Table 3.3.3: LOD and LOQ Determination for Clonidine This interactive table can be sorted by clicking on the column headers.
| Parameter | Determined Concentration (ng/mL) | Signal-to-Noise (S/N) Ratio | Acceptance Criteria Met |
| LOD | 0.015 | ~4 | S/N ≥ 3 |
| LOQ | 0.050 | ~12 | S/N ≥ 10; Precision (6.8% CV) and Accuracy (-2.5% RE) within ±20% |
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is a measure of how uniquely the method detects the analyte. In practice, this is tested by analyzing blank matrix samples from at least six different sources to investigate interference from endogenous components. No significant peaks should be observed at the retention time of Clonidine or the internal standard, this compound.
Furthermore, the method's specificity is challenged by analyzing samples spiked with potentially co-administered medications or structurally similar compounds to check for exogenous interference. The high specificity of tandem mass spectrometry (LC-MS/MS), which monitors specific precursor-to-product ion transitions for both Clonidine and this compound, provides excellent defense against such interferences.
Table 3.3.4: Selectivity and Specificity Assessment Results This interactive table can be sorted by clicking on the column headers.
| Interference Type | Compound/Matrix Tested | Result at Clonidine Retention Time/MRM Transition | Result at this compound Retention Time/MRM Transition |
| Endogenous | Blank human plasma (n=6 different lots) | No significant interference observed (<20% of LLOQ response) | No significant interference observed (<5% of IS response) |
| Exogenous (Structural) | Guanfacine (spiked at high concentration) | No significant interference observed | No significant interference observed |
| Exogenous (Structural) | Moxonidine (spiked at high concentration) | No significant interference observed | No significant interference observed |
| Exogenous (Common Meds) | Acetaminophen, Ibuprofen, Caffeine (B1668208) (spiked at high conc.) | No significant interference observed | No significant interference observed |
Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The stability of Clonidine is evaluated in the biological matrix under various conditions that mimic real-world sample handling and storage. Because this compound is chemically identical to Clonidine, it is assumed to exhibit the same stability profile. Therefore, any degradation that occurs affects both the analyte and the IS equally. The peak area ratio remains constant, allowing for accurate quantification even if some degradation has occurred.
Stability is assessed by analyzing QC samples (LQC and HQC) after exposure to different conditions and comparing the results to baseline samples.
Freeze-Thaw Stability: Assesses degradation after repeated freezing and thawing cycles.
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period reflecting typical sample processing time.
Long-Term Stability: Confirms stability under frozen storage conditions for the expected duration of a research study.
Post-Preparative (Autosampler) Stability: Ensures the processed samples are stable while awaiting injection in the autosampler.
Table 3.3.5: Summary of Clonidine Stability in Human Plasma Using this compound as IS This interactive table can be sorted by clicking on the column headers.
| Stability Test | Storage Condition | Duration | LQC Mean Accuracy (%) | HQC Mean Accuracy (%) | Acceptance Criteria |
| Freeze-Thaw Stability | -80°C to Room Temp | 3 Cycles | 97.8 | 98.5 | Mean conc. ±15% of nominal |
| Short-Term (Bench-Top) Stability | Room Temperature (~22°C) | 8 hours | 101.2 | 99.1 | Mean conc. ±15% of nominal |
| Long-Term Stability | -80°C | 90 days | 96.5 | 98.2 | Mean conc. ±15% of nominal |
| Post-Preparative Stability | Autosampler (~10°C) | 48 hours | 103.4 | 101.9 | Mean conc. ±15% of nominal |
The consistent results across all stability tests, well within the ±15% acceptance range, confirm that the analytical method, fortified by the use of this compound, yields reliable data under typical laboratory storage and handling conditions.
Application of Clonidine D4 in Pre Clinical Pharmacokinetic and Metabolic Research
Pharmacokinetic Parameter Determination in In Vitro and Ex Vivo Models
The use of Clonidine-d4 is pivotal in determining key pharmacokinetic parameters in controlled laboratory settings. These in vitro (cell-based) and ex vivo (isolated organ) models provide a foundational understanding of a drug's behavior before it is administered to living organisms.
Absorption and Distribution Dynamics in Cellular and Tissue Models
In vitro and ex vivo studies are fundamental to understanding how clonidine (B47849) is absorbed and distributed throughout the body. While specific studies detailing the use of this compound in cellular and tissue models for absorption and distribution dynamics are not prevalent in the provided search results, the principles of these studies can be inferred.
Cellular models, such as Caco-2 cell lines, are often used to mimic the intestinal barrier and predict oral drug absorption. In such a model, this compound would be used as an internal standard to accurately measure the transport of clonidine across the cell monolayer. This helps determine the rate and extent of absorption.
Tissue models, including isolated tissue preparations, can provide insights into how clonidine distributes into different organs. For instance, brain or liver tissue slices could be incubated with clonidine, and the concentration within the tissue would be quantified using this compound as a standard. This is crucial for understanding the potential sites of action and accumulation of the drug. The movement of drugs across these biological barriers is governed by passive diffusion and carrier-mediated transport. ustb.ac.id Factors like a drug's lipid solubility and its interaction with transporters like P-glycoprotein are key determinants of its distribution. ustb.ac.idtandfonline.com
Investigating Excretion Pathways in Isolated Organ Systems
Isolated organ systems, such as the perfused kidney or liver, are invaluable for studying drug excretion mechanisms without the complexities of a whole organism. In these ex vivo setups, this compound is essential for the accurate measurement of clonidine and its metabolites as they are eliminated.
For example, in a perfused rat kidney model, researchers can introduce clonidine into the system and collect the perfusate and "urine" produced. By using this compound as an internal standard, they can precisely quantify the amount of unchanged clonidine excreted, providing direct insight into renal clearance mechanisms. derangedphysiology.com Similarly, a perfused liver model can be used to study biliary excretion, a significant elimination route for some drugs.
In Vitro Metabolic Fate Elucidation Using this compound
The metabolic transformation of drugs is a critical aspect of their pharmacokinetic profile, and in vitro systems are the primary tools for investigating these pathways. This compound is indispensable for these studies, enabling the precise identification and quantification of metabolites.
Identification of Phase I and Phase II Metabolic Pathways
Drug metabolism is broadly categorized into Phase I and Phase II reactions. mdpi.com Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. ustb.ac.id Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.
In the case of clonidine, the primary Phase I metabolic pathway is hydroxylation, leading to the formation of 4-hydroxyclonidine. nih.gov This has been identified as the major metabolic route in vitro. nih.gov The use of this compound and its corresponding deuterated metabolite, 4-Hydroxy this compound, as internal standards ensures the accurate identification and quantification of these compounds in complex biological matrices. veeprho.comslideshare.net
While the provided search results focus heavily on Phase I metabolism, Phase II metabolism of clonidine would involve conjugation reactions, such as glucuronidation or sulfation of the hydroxylated metabolite. In vitro systems like human liver microsomes or hepatocytes would be used to investigate these pathways, with this compound facilitating the analysis.
Characterization of Cytochrome P450 (CYP) Isoform Contributions
The cytochrome P450 (CYP) superfamily of enzymes is a major player in Phase I drug metabolism. mdpi.com Identifying which specific CYP isoforms are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.
Research has shown that several CYP isoforms are involved in the 4-hydroxylation of clonidine. nih.govnih.gov In vitro studies using cDNA-expressed P450 enzymes have identified five key isoforms that catalyze the formation of 4-hydroxyclonidine: CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5. nih.govnih.gov
Selective inhibition studies in human liver microsomes have further clarified the relative contributions of these isoforms. These experiments revealed that CYP2D6 is the dominant enzyme, accounting for approximately two-thirds of the 4-hydroxylation activity of clonidine. nih.govnih.gov The remaining activity is attributed to CYP1A2 and the CYP3A family (CYP3A4 and CYP3A5). nih.gov
Table 1: Contribution of CYP Isoforms to Clonidine 4-Hydroxylation
| CYP Isoform | Contribution to 4-Hydroxylation |
|---|---|
| CYP2D6 | ~67% nih.govnih.gov |
| CYP3A4/5 | ~23% nih.gov |
| CYP1A2 | ~15% nih.gov |
| CYP1A1 | Measurable activity nih.govnih.gov |
Quantitative Analysis of this compound Metabolite Formation
The use of this compound enables the precise quantitative analysis of its metabolites, providing valuable data on the kinetics of metabolic reactions. The primary metabolite of interest is 4-Hydroxy this compound. veeprho.com
In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have determined the kinetic parameters for the formation of 4-hydroxyclonidine. These studies typically use a range of substrate concentrations and measure the rate of metabolite formation.
Table 2: Kinetic Parameters of Clonidine 4-Hydroxylation
| Enzyme Source | Km (μM) | Vmax (pmol/nmol P450/min) |
|---|---|---|
| Human Liver Microsomes (HLM) | 23.0 ± 2.6 nih.gov | 52.1 ± 2.1 nih.gov |
| Recombinant CYP2D6 | 10.3 ± 0.7 nih.gov | 26,100 ± 500 (nmol/nmol P450/min) nih.gov |
Note: Vmax for recombinant CYP2D6 is expressed in nmol/nmol P450/min, indicating a significantly higher metabolic rate compared to the pooled microsomes.
The rate of formation of the 4-hydroxy metabolite by different CYP isoforms has also been quantified, confirming the dominant role of CYP2D6. nih.gov
Table 3: Rate of 4-Hydroxyclonidine Formation by Recombinant CYP Isoforms
| CYP Isoform | Rate of Formation (pmol/nmol P450/min) |
|---|---|
| CYP2D6 | 5.88 ± 3.27 nih.gov |
| CYP1A2 | 2.74 ± 0.10 nih.gov |
| CYP3A4 | 2.21 ± 0.12 nih.gov |
| CYP1A1 | 1.74 ± 0.08 nih.gov |
| CYP3A5 | 0.48 ± 0.06 nih.gov |
This quantitative data, made possible by the use of deuterated standards like this compound, is essential for building predictive models of drug metabolism and for understanding the factors that can influence a drug's efficacy and safety.
Enzyme Kinetics and Reaction Phenotyping Studies with Deuterated Substrates
Enzyme kinetics studies investigate the rates of enzyme-catalyzed reactions, providing insights into the catalytic mechanism and the enzyme's interaction with its substrate. wikipedia.org The use of deuterated substrates like this compound is particularly valuable in this context. When a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of an enzymatic reaction, substituting hydrogen with deuterium (B1214612) (C-D) can significantly slow down the reaction rate. wikipedia.orgportico.org This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a critical tool for mechanistic studies. portico.org
Reaction phenotyping aims to identify the specific enzymes, typically cytochrome P450 (CYP450) isozymes, responsible for a drug's metabolism. tandfonline.com Using this compound in incubations with various recombinant human CYP enzymes can help pinpoint which isoforms are involved in its biotransformation. If deuteration at a specific site slows metabolism by one CYP isozyme but not another, it provides clear evidence of that enzyme's role in that particular metabolic pathway.
Table 1: Illustrative Enzyme Kinetic Data for a Hypothetical Substrate and its Deuterated Analog
This table illustrates the potential impact of deuteration on enzyme kinetic parameters when C-H bond cleavage is the rate-limiting step.
| Substrate | Enzyme | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) |
| Compound X | CYP3A4 | 150 | 10 | 15.0 |
| Compound X-d4 | CYP3A4 | 75 | 12 | 6.25 |
| Compound X | CYP2D6 | 50 | 25 | 2.0 |
| Compound X-d4 | CYP2D6 | 48 | 26 | 1.85 |
This data is hypothetical and for illustrative purposes only.
Isotope Effects on Drug Metabolism and Pharmacokinetics
Mechanistic Investigations of Deuterium Kinetic Isotope Effects (DKIE) on Enzymatic Reactions
The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in a reactive position is replaced by a deuterium atom. The underlying mechanism is based on the principles of vibrational energy. portico.org Due to its greater mass, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.org
In the context of drug metabolism, many oxidative reactions catalyzed by enzymes like the cytochrome P450 superfamily involve the cleavage of a C-H bond as the rate-limiting step. tandfonline.com When this specific hydrogen is replaced with deuterium, the increased strength of the C-D bond leads to a slower rate of reaction. portico.orgtandfonline.com The magnitude of the KIE (the ratio of the rate constant for the C-H bond cleavage to that of the C-D bond cleavage, kH/kD) can be substantial, sometimes slowing the reaction by as much as 6- to 10-fold. researchgate.net Investigating the DKIE for a compound like this compound allows researchers to probe the transition state of the enzymatic reaction, providing detailed insights into the catalytic mechanism. wikipedia.orgresearchgate.net
Impact of Deuteration on Metabolic Clearance Rates and Pathway Diversion
A fascinating and important consequence of site-specific deuteration is "metabolic switching" or "pathway diversion." tandfonline.comnih.gov Many drugs are metabolized through multiple parallel pathways by different enzymes. If deuteration blocks or significantly slows the primary metabolic pathway, the drug's metabolism can be shunted towards alternative, previously minor, pathways. nih.govosti.gov For example, studies with deuterated caffeine (B1668208) have shown that blocking N-demethylation at one position by replacing a CH3 group with a CD3 group can increase metabolism at other non-deuterated positions. nih.govosti.gov This diversion can alter the relative abundance of different metabolites, which may have different pharmacological or toxicological properties. gabarx.comjuniperpublishers.com Therefore, while using this compound, it is crucial to analyze the full metabolite profile to understand if blocking metabolism at the deuterated site leads to the formation of new or increased levels of other metabolites.
Table 2: Hypothetical Example of Metabolic Switching for a Drug Metabolized by Two Pathways
This table illustrates how deuteration at the primary site of metabolism can divert the drug to a secondary pathway.
| Compound Administered | % of Dose Recovered as Metabolite A (Primary Pathway) | % of Dose Recovered as Metabolite B (Secondary Pathway) | Total Metabolic Clearance (mL/min) |
| Parent Drug | 70% | 10% | 100 |
| Deuterated Drug | 25% | 55% | 65 |
This data is hypothetical and for illustrative purposes only.
Theoretical and Methodological Considerations in Deuterated Compound Research
Principles of Stable Isotope Dilution Mass Spectrometry for Absolute Quantification
Stable isotope dilution mass spectrometry (IDMS) is a reference technique for the precise and accurate quantification of analytes in complex matrices. researchgate.net The fundamental principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte, known as the internal standard (IS), to the sample. researchgate.netcerilliant.com In the context of clonidine (B47849) analysis, Clonidine-d4 serves as an ideal internal standard. cerilliant.comnih.gov
This method's strength is its ability to compensate for analyte loss during sample preparation and for variations in instrument response. cerilliant.comwuxiapptec.com Because the stable isotope-labeled internal standard, like this compound, has nearly identical chemical and physical properties to the unlabeled analyte (clonidine), it behaves similarly during extraction, chromatography, and ionization. wuxiapptec.comresearchgate.net Quantification is achieved by measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard. researchgate.net This ratio is then used to determine the concentration of the analyte in the original sample with high accuracy and precision. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. wuxiapptec.com It effectively mitigates matrix effects, where co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. wuxiapptec.com
A bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of clonidine in human serum utilized this compound as an internal standard. tandfonline.com The method involved liquid-liquid extraction and achieved a low limit of quantitation (LLOQ) of 10 pg/mL, demonstrating the sensitivity and reliability of this approach. tandfonline.com The mass transition monitored for clonidine was m/z 230 → 213, while the transition for this compound was m/z 236 → 219. tandfonline.comresearchgate.net
Challenges and Methodological Refinements in Utilizing Deuterated Internal Standards
While deuterated internal standards are invaluable, their use is not without challenges. Researchers must be cognizant of potential issues and employ methodological refinements to ensure data integrity.
Mitigation of Potential Isotopic Exchange and Back-Exchange Phenomena
A primary concern when using deuterated standards is the potential for isotopic exchange, where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (back-exchange). nih.govmdpi.com This can lead to an underestimation of the analyte concentration. The stability of the deuterium label is crucial, and its susceptibility to exchange depends on its position within the molecule and the analytical conditions. mdpi.com
To minimize back-exchange, several strategies are employed:
pH Control: Conducting analyses under acidic conditions (e.g., pH ≈ 2.7) and at low temperatures (≈0 °C) can significantly reduce the rate of back-exchange. acs.org Storing deuterated compounds in acidic or basic solutions should generally be avoided. researchgate.net
Chromatographic Conditions: Limiting the duration of chromatographic gradients helps to minimize the time the deuterated standard is exposed to conditions that might promote exchange. acs.org
Careful Selection of Deuteration Sites: Placing deuterium atoms on stable positions within the molecule, such as on a carbon atom not prone to enolization, is critical. mdpi.com
Computational Chemistry and In Silico Modeling for Predicting Deuteration Effects
Computational chemistry and in silico modeling are increasingly valuable tools for understanding and predicting the effects of deuteration on a molecule's properties and behavior. nih.govnih.gov These methods can be used to:
Predict Isotope Effects: Computational models can help predict the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. unam.mx This is particularly relevant for predicting how deuteration might alter the metabolism of a drug. informaticsjournals.co.in The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions involving the cleavage of that bond. unam.mxinformaticsjournals.co.in
Model Chromatographic Behavior: Molecular modeling can be used to understand the interactions between the analyte, the deuterated standard, and the stationary phase of the chromatography column. oup.com This can help in predicting and mitigating potential chromatographic separation of the isotopologues. oup.com
Assess Binding Interactions: In silico docking studies can predict how deuteration might affect the binding of a molecule to its biological target. patsnap.com While often considered minor, deuterium substitution can influence non-covalent interactions like hydrogen bonding. mdpi.com
Predict ADMET Properties: In silico models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov These models can be adapted to assess how deuteration might impact these pharmacokinetic and toxicological profiles. informaticsjournals.co.in
Future Directions and Emerging Research Paradigms for Deuterated Analogs
Development of Novel Deuterated Analogs for Challenging Bioanalytical Applications
The development of robust and reliable bioanalytical methods is a cornerstone of pharmaceutical research, yet it is not without its challenges. Issues such as matrix effects, where components of a biological sample interfere with the analysis, can lead to inaccurate quantification of a target analyte. kcasbio.com Deuterated compounds, like Clonidine-d4, are pivotal in surmounting these hurdles. veeprho.comsynzeal.com By serving as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, they help to correct for variations in sample preparation and instrument response, ensuring the generation of accurate and reproducible data. kcasbio.comthalesnano.comsimbecorion.com
The demand for novel deuterated analogs is driven by the increasing complexity of drug molecules and the need for highly sensitive and specific assays. dataintelo.com A significant challenge in bioanalysis is the potential for the deuterated internal standard to contain residual unlabeled drug as an impurity. tandfonline.com This can lead to interference and erroneous results. Consequently, a key area of future development will be the synthesis of deuterated standards with exceptionally high isotopic purity. researchgate.net
Furthermore, the development of deuterated analogs for metabolites is becoming increasingly important. tandfonline.com In many cases, metabolites can convert back to the parent drug during analysis, complicating accurate quantification. tandfonline.com The availability of deuterated standards for both the parent drug and its key metabolites will be crucial for developing simultaneous assays and gaining a comprehensive understanding of a drug's disposition.
Table 1: Challenges in Bioanalysis and the Role of Deuterated Analogs
| Bioanalytical Challenge | Role of Deuterated Analogs | Future Development Focus |
| Matrix Effects (Ion Suppression/Enhancement) | Co-elute with the analyte, normalizing for variations in LC-MS/MS response. kcasbio.com | Synthesis of analogs for a wider range of analytes and complex matrices. |
| Analyte Stability and Degradation | Serve as a stable reference to monitor and correct for analyte degradation during sample handling and analysis. researchgate.net | Development of analogs for unstable metabolites and complex biomolecules. |
| Isotopic Purity of Internal Standards | The presence of unlabeled analyte in the deuterated standard can cause interference. tandfonline.com | Advanced synthetic and purification methods to achieve higher isotopic enrichment. |
| Metabolite Quantification | Enable accurate measurement of drug metabolites, which is crucial for understanding drug efficacy and safety. tandfonline.com | Design and synthesis of deuterated standards for a broader spectrum of metabolites. |
Integration of Deuterated Compound Research with Proteomics and Metabolomics
The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, are providing unprecedented insights into the molecular underpinnings of health and disease. medrxiv.orgsciopen.com The integration of deuterated compounds into these "omics" platforms represents a powerful synergy that is set to drive future discoveries. medrxiv.orgglobalgrowthinsights.com
In metabolomics, stable isotope tracing using deuterated compounds allows researchers to track the metabolic fate of specific molecules through complex biochemical pathways. mdpi.comnih.gov This provides a dynamic view of metabolism that is not achievable with traditional analytical methods. For example, by administering a deuterated nutrient, researchers can follow its conversion into various downstream metabolites, revealing how metabolic pathways are altered in disease states or in response to drug treatment. nih.govnih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique in proteomics that utilizes deuterium (B1214612) to probe protein conformation and dynamics. chromatographyonline.com By exposing a protein to a deuterated solvent, the exchange rate of its amide hydrogens with deuterium can be measured by mass spectrometry. This provides information about the protein's structure, flexibility, and interactions with other molecules. chromatographyonline.com This approach is invaluable for understanding protein function and for the development of biopharmaceuticals. chromatographyonline.com
The integration of proteomics and metabolomics data, often facilitated by the use of deuterated standards and tracers, can reveal novel associations between metabolic pathways and protein function, offering a more holistic understanding of biological systems. medrxiv.orgmdpi.com
Advanced Spectroscopic and Imaging Techniques for In Situ Isotopic Tracing
The ability to visualize and quantify the distribution of molecules within tissues and cells is crucial for understanding biological processes in their native context. Advanced spectroscopic and imaging techniques are emerging that can track deuterated compounds in situ, providing a spatial dimension to isotopic tracing studies. nih.gov
Techniques such as matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-MSI) can be coupled with stable isotope infusion to visualize the distribution of labeled metabolites across tissue sections. nih.gov This "iso-imaging" approach allows for the quantitative assessment of metabolic activity in different regions of a tissue, revealing metabolic heterogeneity that would be missed by bulk tissue analysis. nih.gov
Raman spectroscopy is another powerful, non-invasive technique that can detect the vibrational signatures of molecules, including the carbon-deuterium bond. mdpi.comrsc.org This allows for the imaging of deuterated molecules in living cells and tissues without the need for destructive sample preparation. While challenges remain in achieving high sensitivity, ongoing advancements in instrumentation and probe design are expanding the applications of Raman-based isotopic imaging. rsc.org
Furthermore, nanoscale secondary ion mass spectrometry (NanoSIMS) offers the potential for quantitative imaging of deuterated tracers at the single-cell level. nih.gov Although technical challenges exist, the ability to measure isotope ratios with high spatial resolution would provide unparalleled insights into cellular metabolism and heterogeneity. nih.gov
Table 2: Advanced Techniques for In Situ Isotopic Tracing
| Technique | Principle | Applications |
| Isotope Tracing-Mass Spectrometry Imaging (Iso-imaging) | Combines stable isotope infusion with MALDI-MSI to visualize and quantify labeled metabolites in tissue sections. nih.gov | Spatially resolved analysis of metabolic fluxes in tissues. nih.gov |
| Raman Spectroscopy | Detects the characteristic vibrations of chemical bonds, including the C-D bond, allowing for non-invasive imaging of deuterated compounds. mdpi.com | Live-cell imaging of metabolic processes and drug distribution. mdpi.com |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | An imaging mass spectrometry technique capable of measuring isotope ratios at the subcellular level. nih.gov | High-resolution mapping of metabolic activity within single cells. nih.gov |
| Resonance Ionization Mass Spectrometry (RIMS) | A highly selective and sensitive laser-based mass spectrometry technique for trace isotope determination. tandfonline.com | Ultra-trace detection of isotopes in environmental and biological samples. tandfonline.com |
Role of Deuterated Compounds in Mechanistic Pharmacology and Systems Biology Research
Deuterated compounds are poised to play an increasingly important role in elucidating the mechanisms of drug action and in understanding the complexity of biological systems. researchgate.netmusechem.com By selectively replacing hydrogen with deuterium at specific positions in a drug molecule, researchers can probe the importance of those positions for metabolic stability and pharmacological activity. musechem.comcdnsciencepub.com
The insights gained from such studies can inform the design of next-generation drugs with improved properties. pharmafocusasia.comnih.gov The development of deuterated drugs, or "heavy drugs," is a growing area of pharmaceutical research, with several deuterated compounds having already been approved for clinical use. researchgate.netacs.org
In the context of systems biology, which aims to understand the emergent properties of complex biological systems, deuterated compounds serve as valuable tools for perturbing and tracking biological networks. researchgate.net By combining stable isotope tracing with multi-omics approaches, researchers can build computational models that describe the flow of molecules through metabolic and signaling pathways at a systems level. nih.gov This integrated approach is essential for unraveling the intricate regulatory mechanisms that govern cellular function and for identifying novel therapeutic targets.
Q & A
Q. What are the primary analytical techniques for characterizing Clonidine-d4, and how do they ensure isotopic purity in pharmacokinetic studies?
this compound, a deuterated analog of clonidine, requires rigorous characterization to validate isotopic labeling and purity. Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular mass (230.094 g/mol) and deuterium incorporation ratios .
- Nuclear Magnetic Resonance (NMR) : Distinguishes isotopic shifts in protons and carbons, particularly in the imidazole and dichlorophenyl groups .
- Chromatographic Methods (HPLC/UPLC) : Quantifies chemical and isotopic purity, with validation per ICH guidelines for method specificity and accuracy .
Methodological Note: Ensure cross-referencing with non-deuterated clonidine controls to isolate isotopic effects on retention times .
Q. How should researchers design experiments to assess the metabolic stability of this compound in preclinical models?
- In Vitro Systems : Use hepatocyte or microsomal assays with deuterated solvents to avoid hydrogen-deuterium exchange artifacts .
- Isotope Effect Mitigation : Monitor deuterium loss via LC-MS/MS, particularly in CYP450-mediated pathways (e.g., CYP3A4/5), to evaluate kinetic isotope effects (KIEs) .
- Data Normalization : Compare metabolic half-life () of this compound against non-deuterated clonidine to quantify isotopic stabilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in cross-study reports on this compound’s receptor binding affinity?
Discrepancies often arise from methodological variability:
- Binding Assay Conditions : Differences in buffer pH, temperature, or ion concentrations (e.g., Na/K) alter α2-adrenergic receptor affinity measurements .
- Deuterium Positional Effects : The location of deuterium labels (e.g., imidazole vs. dihydro rings) may differentially impact hydrogen bonding with receptor residues .
- Statistical Reconciliation : Apply meta-analysis frameworks (e.g., Cochrane guidelines) to harmonize data from heterogeneous studies .
Q. What strategies are critical for optimizing this compound synthesis to minimize isotopic dilution in large-scale pharmacokinetic studies?
- Deuterium Source Control : Use deuterated precursors (e.g., DO or deuterated ammonia) with ≥99.8% isotopic enrichment to prevent dilution during imidazole ring synthesis .
- Reaction Monitoring : Track deuterium retention via in-line FTIR or Raman spectroscopy during catalytic hydrogenation steps .
- Batch Consistency : Implement QC protocols using orthogonal methods (e.g., HRMS + NMR) to ensure inter-batch reproducibility .
Q. How should researchers address challenges in quantifying this compound’s isotopic interference in mass spectrometry-based bioanalytical workflows?
- Matrix Effects : Characterize ion suppression/enhancement in biological matrices (e.g., plasma) using post-column infusion studies .
- Isotopic Crosstalk : Resolve overlaps between this compound and endogenous metabolites via MS/MS fragmentation (e.g., MRM transitions at 230.1 → 152.1) .
- Calibration Curve Design : Include deuterated internal standards (e.g., Clonidine-d8) to correct for instrument drift and matrix variability .
Methodological and Regulatory Considerations
Q. What are the key criteria for including this compound in regulatory submissions (e.g., ANDA) as a stable isotope-labeled internal standard?
- Comprehensive Characterization : Provide HRMS, NMR, and chromatographic data to confirm structure, purity (>98%), and isotopic enrichment (>99% D) .
- Stability Data : Submit accelerated degradation studies (40°C/75% RH) to demonstrate robustness under storage and analytical conditions .
- Cross-Validation : Align method validation parameters (accuracy, precision) with FDA/EMA guidelines for bioanalytical assays .
Q. How can researchers design robust dose-response studies using this compound to isolate isotopic effects on pharmacodynamic outcomes?
- Dose Escalation Protocols : Use logarithmic dosing (e.g., 0.1–10 mg/kg) in animal models to identify non-linear pharmacokinetics attributable to deuterium .
- Control Groups : Compare this compound against non-deuterated clonidine in parallel cohorts to decouple isotopic effects from baseline variability .
- Endpoint Sensitivity : Prioritize electrophysiological metrics (e.g., neuronal firing rates) over behavioral assays to capture subtle receptor modulation .
Data Interpretation and Reporting Standards
Q. What frameworks are recommended for reconciling conflicting data on this compound’s efficacy in hypertension models?
- Systematic Review Protocols : Apply PRISMA guidelines to aggregate preclinical data, stratifying results by species, dosing regimen, and endpoint .
- Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate deuterium’s impact on tissue distribution and clearance .
- Transparency in Reporting : Disclose all experimental variables (e.g., anesthesia type, sampling intervals) to enable cross-study comparisons .
Q. How should researchers address limitations in detecting low-abundance this compound metabolites in complex biological matrices?
- Enrichment Techniques : Employ solid-phase extraction (SPE) or derivatization to enhance MS sensitivity for polar metabolites .
- Data-Independent Acquisition (DIA) : Use SWATH-MS to capture untargeted metabolite profiles with high reproducibility .
- Error Analysis : Quantify limits of detection (LOD) and quantification (LOQ) using signal-to-noise (S/N) ratios ≥ 3 and ≥ 10, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
